molecular formula C14H26N6O2 B14632007 Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] CAS No. 54904-82-4

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]

Cat. No.: B14632007
CAS No.: 54904-82-4
M. Wt: 310.40 g/mol
InChI Key: FYGUSBUFDRNHRH-UHFFFAOYSA-N
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Description

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] typically involves the reaction of N-ethylpiperazine with appropriate diazonium salts. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like pyridine. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Diazene-1,2-diylbis(piperidin-1-ylmethanone): Another piperazine derivative with similar structural features.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with comparable biological activities.

Uniqueness

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is unique due to its specific substitution pattern and the presence of the diazene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54904-82-4

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

4-ethyl-N-(4-ethylpiperazine-1-carbonyl)iminopiperazine-1-carboxamide

InChI

InChI=1S/C14H26N6O2/c1-3-17-5-9-19(10-6-17)13(21)15-16-14(22)20-11-7-18(4-2)8-12-20/h3-12H2,1-2H3

InChI Key

FYGUSBUFDRNHRH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)CC

Origin of Product

United States

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